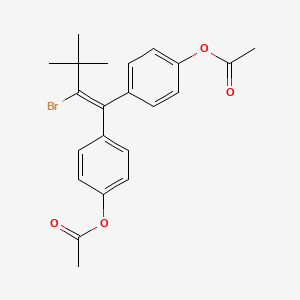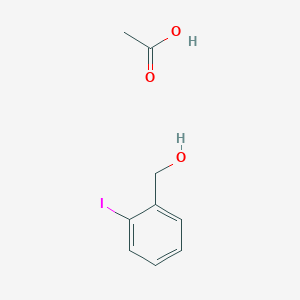
Acetic acid--(2-iodophenyl)methanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid–(2-iodophenyl)methanol (1/1) is a chemical compound that combines acetic acid and (2-iodophenyl)methanol in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–(2-iodophenyl)methanol typically involves the reaction of acetic acid with (2-iodophenyl)methanol under controlled conditions. One common method is the esterification reaction, where acetic acid reacts with (2-iodophenyl)methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of acetic acid–(2-iodophenyl)methanol may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid–(2-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The iodine atom in the (2-iodophenyl) group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Acetic acid–(2-iodophenyl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid–(2-iodophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Iodophenyl)acetic acid: Similar in structure but with the iodine atom at the para position.
(2-Iodophenyl)acetic acid: Similar in structure but lacks the methanol group.
Uniqueness
Acetic acid–(2-iodophenyl)methanol is unique due to the presence of both acetic acid and (2-iodophenyl)methanol moieties, which confer distinct chemical properties and reactivity. The combination of these functional groups allows for a wide range of chemical transformations and applications that are not possible with the individual components alone.
Propriétés
Numéro CAS |
80953-51-1 |
|---|---|
Formule moléculaire |
C9H11IO3 |
Poids moléculaire |
294.09 g/mol |
Nom IUPAC |
acetic acid;(2-iodophenyl)methanol |
InChI |
InChI=1S/C7H7IO.C2H4O2/c8-7-4-2-1-3-6(7)5-9;1-2(3)4/h1-4,9H,5H2;1H3,(H,3,4) |
Clé InChI |
ISFVQVQOXPBIGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1=CC=C(C(=C1)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethyl-9-(4-ethylphenyl)-4-methoxy-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14413730.png)
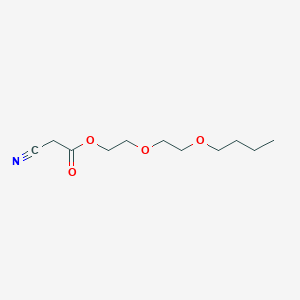
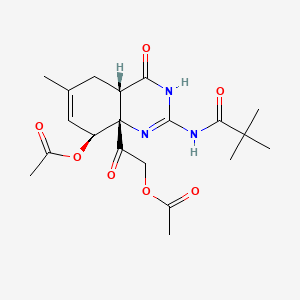
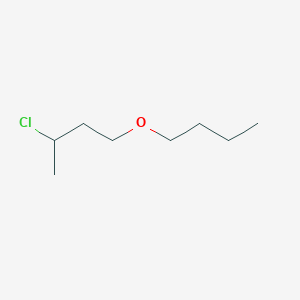
![3-[2-(Quinolin-2-yl)hydrazinylidene]pyridine-2,6(1H,3H)-dione](/img/structure/B14413754.png)
![3,7-Dinitro-5h-benzo[b]phosphindol-5-ol 5-oxide](/img/structure/B14413755.png)
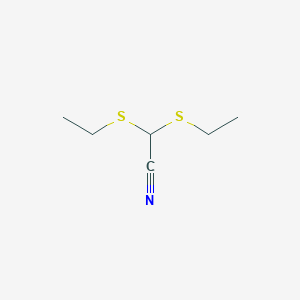
![Ethyl (2E)-{[2,6-bis(benzyloxy)phenyl]imino}acetate](/img/structure/B14413764.png)
![4,4,4-Trichloro-N,N-diethyl-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14413769.png)
![N-(4-Methoxyphenyl)-1-methyl-1,1-bis[(propan-2-yl)oxy]silanamine](/img/structure/B14413771.png)
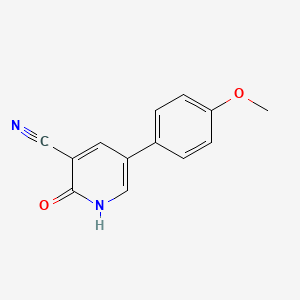
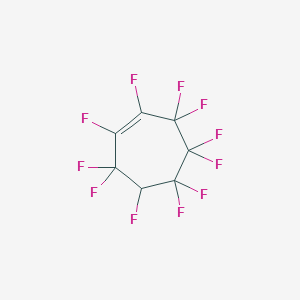
![Bis(4-cyanophenyl) 4,4'-[ethane-1,2-diylbis(oxy)]dibenzoate](/img/structure/B14413798.png)
